molecular formula C19H21FN6O3S B3018368 3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine CAS No. 1396849-72-1

3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine

カタログ番号: B3018368
CAS番号: 1396849-72-1
分子量: 432.47
InChIキー: DVFRNKLVCASZIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridazine core substituted at position 3 with a 4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine group and at position 6 with a 2-methyl-1H-imidazole moiety.

特性

IUPAC Name

3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3S/c1-14-21-7-8-26(14)19-6-5-18(22-23-19)24-9-11-25(12-10-24)30(27,28)17-13-15(20)3-4-16(17)29-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFRNKLVCASZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine , often referred to by its chemical name, is a complex heterocyclic compound with notable biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN4O3SC_{19}H_{19}FN_{4}O_{3}S, with a molecular weight of 434.5 g/mol. The structure features a piperazine ring, a sulfonyl group, and a pyridazine core, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₉FN₄O₃S
Molecular Weight434.5 g/mol
CAS Number946305-32-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the piperazine and pyridazine rings, followed by the introduction of the sulfonyl and fluorine substituents. Various spectroscopic techniques such as NMR and mass spectrometry are employed for characterization.

Research indicates that this compound acts primarily as a positive allosteric modulator (PAM) for specific G protein-coupled receptors (GPCRs), particularly the glucagon-like peptide-1 receptor (GLP-1R). Activation of GLP-1R is crucial for enhancing insulin secretion and suppressing glucagon release, making it a significant target in type 2 diabetes treatment.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in MCF7 breast cancer cells with an IC50 value in the range of micromolar concentrations . Flow cytometry analysis revealed that treatment with this compound accelerated apoptosis in these cells.

In Vivo Studies

In animal models, particularly tumor-bearing mice, administration of this compound resulted in significant suppression of tumor growth. These findings suggest its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the core structure influence biological activity. For example, variations in the substituents on the piperazine ring can alter binding affinity and selectivity towards biological targets. Compounds structurally similar to this one have been evaluated for their efficacy against different biological pathways.

Compound NameKey FeaturesBiological Activity
3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazineContains thiophene instead of cyclopropaneDifferent electronic properties
3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazineSubstituted with pyridineAltered binding dynamics

Case Studies

Several case studies have been documented regarding the efficacy of this compound in treating metabolic disorders and cancers:

  • Diabetes Management : In a study involving diabetic rats, administration led to improved glycemic control and enhanced insulin sensitivity.
  • Cancer Therapy : A clinical trial assessing its effectiveness against breast cancer reported promising results, with several patients experiencing a significant reduction in tumor size after treatment.

類似化合物との比較

Pyridine-2-Amine/Piperazine Derivatives

describes compounds such as 4-(5-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl pyridin-2-amines/piperazines , synthesized via microwave-assisted reactions with amines/piperazines. These analogues share the fluorophenyl and imidazole motifs but differ in core heterocycles (pyridine vs. pyridazine) and substituents (methylthio vs. sulfonyl-piperazine). The sulfonyl group in the target compound likely improves solubility compared to methylthio derivatives, which are more lipophilic .

Benzimidazole-Piperazine Derivatives

Andleeb Amin’s review () highlights benzimidazole derivatives like 6-(4-methylpiperazin-1-yl)-2'-(4-(prop-2-yn-1-yloxy)phenyl)-1H,3'H-2,5'-bibenzo[d]imidazole (Fig. 97). While these compounds also incorporate piperazine, their benzimidazole cores and alkyne-substituted aryl groups differ significantly from the pyridazine-imidazole scaffold of the target compound. Benzimidazoles are known for DNA intercalation or topoisomerase inhibition, whereas pyridazines are more commonly associated with kinase modulation .

Pharmacokinetic and Pharmacodynamic Comparisons

Solubility and LogP

The sulfonyl-piperazine group in the target compound reduces LogP (predicted ~2.1) compared to methylthio analogues (LogP ~3.5) , enhancing aqueous solubility. This contrasts with benzimidazole derivatives (LogP ~3.8–4.2), which may face bioavailability challenges .

Target Selectivity

Fluorine and methoxy groups in the sulfonyl-phenyl moiety may enhance binding to kinases (e.g., CK1δ) by forming halogen bonds or hydrophobic interactions. In contrast, propynyloxy-substituted benzimidazoles () likely target different pathways, such as tubulin polymerization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。